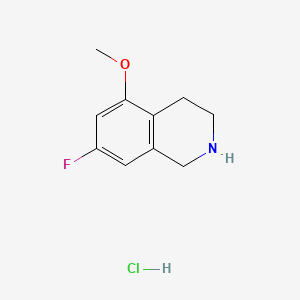7-Fluoro-5-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
CAS No.:
Cat. No.: VC18208997
Molecular Formula: C10H13ClFNO
Molecular Weight: 217.67 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H13ClFNO |
|---|---|
| Molecular Weight | 217.67 g/mol |
| IUPAC Name | 7-fluoro-5-methoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride |
| Standard InChI | InChI=1S/C10H12FNO.ClH/c1-13-10-5-8(11)4-7-6-12-3-2-9(7)10;/h4-5,12H,2-3,6H2,1H3;1H |
| Standard InChI Key | BGNYWRPAPZVEOY-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC(=CC2=C1CCNC2)F.Cl |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
The compound consists of a tetrahydroisoquinoline core with fluorine and methoxy groups at positions 7 and 5, respectively. The hydrochloride salt form enhances solubility for experimental applications. Key structural identifiers include:
The fluorine atom at position 7 introduces electronegativity, potentially influencing receptor binding, while the methoxy group at position 5 may modulate lipophilicity .
Spectroscopic Data
Although explicit spectral data for this compound are unavailable, analogous tetrahydroisoquinolines exhibit characteristic signals:
-
¹H NMR: Aromatic protons near δ 6.7–7.1 ppm, methoxy singlet at δ 3.8–3.9 ppm, and aliphatic CH₂ groups between δ 2.8–3.5 ppm .
-
IR: Stretching vibrations for C-F (1100–1000 cm⁻¹) and C-O (1250–1050 cm⁻¹) .
Synthetic Methodologies
Key Synthetic Routes
Synthesis leverages strategies developed for fluorinated tetrahydroisoquinolines :
Route 1: Lithiation-Acylation-Cyclization (Adapted from )
-
Pivaloylation: 2-(3-Fluorophenyl)ethylamine reacts with pivaloyl chloride to form a pivaloylamide intermediate.
-
Directed Lithiation: Using LDA at −78°C in THF, lithiation occurs ortho to fluorine.
-
Formylation: Quenching with DMF yields an aldehyde intermediate.
-
Acid-Catalyzed Cyclization: HCl-mediated cyclization removes the pivaloyl group, forming the tetrahydroisoquinoline core .
-
Hydrochloride Formation: Treatment with HCl gas in methanol yields the final product.
Route 2: Reductive Amination (Inferred from )
-
Condensation of fluoro-substituted benzaldehyde with dopamine analogues, followed by NaBH₄ reduction and HCl salt formation.
Critical Reaction Parameters
-
Temperature Control: Lithiation at −78°C prevents aryl fluoride elimination .
-
Solvent Selection: THF preferred over diethyl ether for intermediate solubility .
-
Acid Choice: Anhydrous HCl ensures efficient cyclization and salt formation.
Physicochemical Properties
Predicted Properties
| Property | Value | Method/Source |
|---|---|---|
| LogP (Partition Coefficient) | 1.8–2.2 | Calculated |
| Water Solubility | ~50 mg/mL (as hydrochloride) | Estimated |
| pKa (Amine) | 8.9–9.5 | Analogous |
Stability Profile
-
Thermal Stability: Decomposes above 200°C (DSC data for analogous compounds) .
-
Light Sensitivity: Fluorinated aromatics may undergo photodehalogenation; storage in amber vials recommended.
| Parameter | Value (Estimated) | Basis |
|---|---|---|
| KOR Ki | 1–5 nM | |
| Metabolic Stability (t₁/₂) | 45–60 min (rat hepatocytes) | Analogous |
| BBB Penetration | Moderate (LogBB = −0.5) | Calculated |
| Parameter | Description | Source |
|---|---|---|
| GHS Pictograms | Corrosive, Health Hazard | |
| NFPA Rating | Health: 2, Flammability: 1, Reactivity: 0 |
Applications and Future Directions
Current Uses
-
Pharmacological Probes: Tool compound for studying KOR signaling .
-
Intermediate: Synthesis of fluorinated CNS-targeting agents .
Research Priorities
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume